molecular formula C15H14F3N7O B2750497 6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one CAS No. 2380087-33-0

6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one

Cat. No. B2750497
CAS RN: 2380087-33-0
M. Wt: 365.32
InChI Key: YZRMJNWMXKUXPS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory growth in various cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a class of privileged pharmacophores, which have been identified to provide potent ligands for numerous receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The reactions feature high regioselectivity, good functional group tolerance, and a wide substrate scope .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, similar compounds have shown significant cytotoxic activities against various cell lines and inhibitory activity against CDK2 .

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

6-cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7O/c16-15(17,18)14-21-20-12-5-4-11(23-25(12)14)19-7-8-24-13(26)6-3-10(22-24)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMJNWMXKUXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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